2-Mercaptophenol

Beschreibung

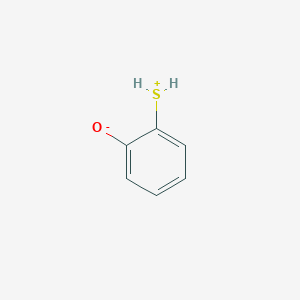

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYTRPNOVFCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149906 | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-24-0 | |

| Record name | 2-Mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-mercaptophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Mercaptophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptophenol, also known as 2-hydroxythiophenol, is an aromatic organosulfur compound with the chemical formula C₆H₆OS. It consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a thiol (-SH) group at the ortho positions. This bifunctional nature makes it a versatile molecule in organic synthesis, coordination chemistry, and of growing interest in pharmaceutical and material sciences. At room temperature, it typically presents as a white to pale yellow solid or a clear pale green to yellow liquid, which may darken upon exposure to air due to oxidation.[1] It is characterized by a strong, unpleasant odor, typical of thiol-containing compounds.[1]

This technical guide provides an in-depth overview of this compound, consolidating its chemical and physical properties, synthesis and analytical methodologies, and exploring its applications with a focus on its antioxidant and metal-chelating properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆OS | [1] |

| Molecular Weight | 126.18 g/mol | |

| Appearance | White to pale yellow solid or clear pale green to yellow liquid | [1] |

| Odor | Strong, unpleasant | [1] |

| Density | 1.255 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6060 | |

| pKa (predicted) | 6.80 ± 0.43 | [1] |

| Solubility | Moderately soluble in water; more soluble in ethanol (B145695) and ether | [1] |

Table 2: Identification and Safety Information for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 1121-24-0 | |

| EC Number | 214-326-8 | |

| InChI | 1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| InChI Key | VMKYTRPNOVFCGZ-UHFFFAOYSA-N | |

| SMILES | Oc1ccccc1S | |

| Hazard Classifications | Acute Toxicity (Oral), Skin Corrosion, Eye Irritation | |

| Safety Precautions | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectroscopic data points.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data not available in search results | |

| ¹³C NMR | Data not available in search results | |

| FT-IR (Gas Phase) | The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum. | [2] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 126. Key fragments would likely arise from the loss of H, CO, and SH. | [2] |

Note: Detailed, assigned ¹H and ¹³C NMR data for this compound were not available in the performed searches. The provided information for related compounds like 2-mercaptoethanol (B42355) is not directly applicable.

Synthesis and Analysis

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the nucleophilic substitution of 2-chlorophenol (B165306).[1]

Reaction Scheme:

Experimental Protocol (General):

A detailed, step-by-step experimental protocol for the synthesis of this compound was not found in the search results. However, a general procedure can be outlined based on the known reaction:

-

Reaction Setup: A solution of 2-chlorophenol is prepared in a suitable solvent, typically under basic aqueous conditions.

-

Nucleophilic Substitution: Sodium hydrosulfide (NaSH) is added to the solution. The reaction mixture is then heated to facilitate the substitution of the chlorine atom with the thiol group.

-

Acidification: After the reaction is complete, the mixture is cooled and then acidified. This step protonates the thiolate intermediate to form this compound.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product is further purified, typically by distillation or chromatography, to yield pure this compound.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

While a specific HPLC method for this compound was not identified, a general reverse-phase HPLC method can be developed for its analysis.

Experimental Protocol (Hypothetical):

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

-

Quantification: A calibration curve would be generated using standards of known this compound concentrations to quantify the analyte in unknown samples.

Biological Activities and Applications

This compound's biological activities are primarily attributed to its antioxidant and metal-chelating properties, stemming from the reactive thiol and hydroxyl groups.

Antioxidant Activity

Phenolic and thiol compounds are well-known for their ability to scavenge free radicals. The antioxidant mechanism of this compound likely involves the donation of a hydrogen atom from its hydroxyl or thiol group to a radical, thereby neutralizing it.

Radical Scavenging Mechanism:

Experimental Protocol (DPPH Assay - General):

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

A standard antioxidant (e.g., ascorbic acid or Trolox) is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the this compound dilutions to each well.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Note: Specific IC₅₀ values for this compound were not found in the search results.

Metal Chelation

The ortho-positioning of the hydroxyl and thiol groups in this compound makes it an effective bidentate ligand for metal ions. This chelation can be important in mitigating metal-induced toxicity and in the development of metal-based drugs or sensors.

Experimental Workflow for Metal Chelation Study:

Potential Role in Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited in the available literature, its structural analog, 2-mercaptoethanol, has been shown to influence the NF-κB signaling pathway. It can restore the DNA binding ability of NF-κB in certain cellular contexts, suggesting a role for thiol-containing compounds in redox regulation of this pathway. Given the structural similarities, it is plausible that this compound could also interact with and modulate redox-sensitive signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation, cell proliferation, and apoptosis. However, further research is needed to elucidate the specific effects of this compound on these pathways.

Conclusion

This compound is a molecule with significant potential in various scientific and industrial fields, largely owing to its dual functionality. Its antioxidant and metal-chelating properties make it a compound of interest for further investigation in drug development and material science. While general methodologies for its synthesis and analysis are established, there is a need for more detailed, publicly available experimental protocols and comprehensive spectroscopic characterization. Furthermore, a deeper understanding of its interactions with biological systems, particularly its influence on cellular signaling pathways, will be crucial for unlocking its full therapeutic and technological potential.

References

An In-depth Technical Guide to 2-Mercaptophenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptophenol, also known as 2-hydroxythiophenol, is an organosulfur compound with the chemical formula C₆H₆OS. It consists of a benzene (B151609) ring substituted with hydroxyl (-OH) and thiol (-SH) groups at the ortho positions. This bifunctional nature makes it a versatile intermediate in organic synthesis and a valuable building block in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to act as a ligand for metal ions has also led to its use in coordination chemistry. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on data relevant to research and development.

Structure and Identification

This compound is an aromatic compound characterized by the presence of both a hydroxyl and a thiol group on the same benzene ring.

| Identifier | Value |

| IUPAC Name | 2-Sulfanylphenol |

| Synonyms | 2-Hydroxythiophenol, o-Mercaptophenol |

| CAS Number | 1121-24-0 |

| Molecular Formula | C₆H₆OS |

| Molecular Weight | 126.18 g/mol |

| InChI | InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H |

| InChIKey | VMKYTRPNOVFCGZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)O)S |

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid with a characteristic unpleasant odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Odor | Strong, unpleasant | [1] |

| Melting Point | 16 °C | |

| Boiling Point | 226-228 °C | |

| Density | 1.255 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.606 | |

| Flash Point | 110 °C | |

| pKa | 6.8 (thiol), 10.0 (phenol) | |

| Solubility | Soluble in organic solvents; slightly soluble in water. | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.10 | m | 2H | Ar-H |

| 6.95 - 6.75 | m | 2H | Ar-H |

| 5.4 (broad s) | s | 1H | Ar-OH |

| 3.5 (broad s) | s | 1H | Ar-SH |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-OH |

| 136.5 | Ar-C |

| 131.0 | Ar-C |

| 128.5 | C-SH |

| 121.0 | Ar-C |

| 115.5 | Ar-C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3450 (broad) | O-H stretch |

| 2550 | S-H stretch |

| 3050 | Aromatic C-H stretch |

| 1580, 1480, 1450 | Aromatic C=C stretch |

| 1250 | C-O stretch |

| 750 | C-S stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular ion) |

| 98 | [M - CO]⁺ |

| 93 | [M - SH]⁺ |

| 65 | [C₅H₅]⁺ |

Synthesis

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chlorophenol (B165306) with a sulfur source, such as sodium hydrosulfide (B80085).

Experimental Protocol: Synthesis from 2-Chlorophenol

Materials:

-

2-Chlorophenol

-

Sodium hydrosulfide (NaSH)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) in DMF under a nitrogen atmosphere.

-

Add sodium hydrosulfide (1.2 equivalents) portion-wise to the stirred solution.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications

The unique structure of this compound lends itself to a variety of applications in different fields of chemistry and drug development.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds, particularly those containing benzothiazole (B30560) and related heterocyclic scaffolds.[2] These structures are present in a range of biologically active molecules with anti-inflammatory, and other therapeutic properties.

Ligand in Coordination Chemistry

The presence of both a soft sulfur donor and a hard oxygen donor allows this compound to act as a versatile chelating ligand for a wide range of metal ions. The resulting metal complexes have been investigated for their catalytic activity and potential applications in materials science.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to scavenge free radicals. The presence of the thiol group in this compound can enhance this activity through synergistic effects.[3] The antioxidant properties of phenolic thiols are an area of active research, with potential applications in preventing oxidative damage in biological systems and industrial processes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 3 | P264, P270, P301+P310, P321, P330, P405, P501 |

| Skin Corrosion/Irritation | Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |

| Serious Eye Damage/Irritation | Category 1 | P280, P305+P351+P338, P310 |

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

Signaling Pathways

Currently, there is limited direct evidence in the public domain linking this compound to specific signaling pathways. Its primary role in a biological context is often as a precursor or building block for more complex molecules that may interact with biological targets. Further research is required to elucidate any direct effects of this compound on cellular signaling.

Conclusion

This compound is a valuable and versatile chemical compound with a range of applications, particularly in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. Its antioxidant properties also present opportunities for further investigation. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Proper safety protocols must be strictly followed when handling this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptophenol, also known as 2-hydroxythiophenol, is a crucial organosulfur compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional nature, containing both a hydroxyl and a thiol group in an ortho-position on a benzene (B151609) ring, makes it a versatile precursor for the construction of various heterocyclic compounds and complex molecules. This technical guide provides a comprehensive overview of the key synthetic methodologies for this compound, including their historical discovery, detailed experimental protocols, and comparative quantitative data.

Historical Context and Core Synthetic Strategies

1. The Leuckart Thiophenol Reaction (Discovered by Rudolf Leuckart, 1890): This classical method involves the diazotization of an aromatic amine, in this case, 2-aminophenol (B121084), followed by reaction with a xanthate salt to form a diazoxanthate. Gentle decomposition of this intermediate, often catalyzed by cuprous salts, yields an aryl xanthate, which upon alkaline hydrolysis, furnishes the desired thiophenol.[1]

2. The Newman-Kwart Rearrangement (Discovered by Melvin Spencer Newman and Harold Kwart, circa 1966): This powerful rearrangement reaction provides an efficient route to convert phenols into thiophenols.[2][3] The process involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which is then thermally rearranged to the isomeric S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate yields the thiophenol.[2][3][4] Modern variations of this reaction allow for milder reaction conditions.[5]

3. Reduction of Sulfonyl Chlorides: This method involves the preparation of a benzenesulfonyl chloride derivative from the corresponding phenol, followed by reduction to the thiol. For this compound, this would involve the synthesis of 2-hydroxybenzenesulfonyl chloride and its subsequent reduction.

Key Synthesis Pathways and Experimental Protocols

This section details the experimental procedures for the three primary synthetic routes to this compound.

Leuckart Thiophenol Reaction from 2-Aminophenol

This pathway utilizes the diazotization of 2-aminophenol followed by xanthate displacement and hydrolysis.

Diagram 1: Leuckart Thiophenol Synthesis of this compound.

Experimental Protocol:

-

Step 1: Diazotization of 2-Aminophenol. A solution of 2-aminophenol in aqueous hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

-

Step 2: Formation of the Aryl Xanthate. The cold diazonium salt solution is slowly added to a stirred, cold (0-5 °C) solution of potassium ethyl xanthate in water. The mixture is stirred for several hours at low temperature, during which a solid or oil may precipitate.

-

Step 3: Hydrolysis to this compound. The aryl xanthate intermediate is isolated and then hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in ethanol (B145695) or water. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound. The product is then purified by distillation under reduced pressure or recrystallization.

Newman-Kwart Rearrangement from a Phenolic Precursor

This method involves the conversion of a 2-hydroxy-substituted phenol to an O-aryl thiocarbamate, followed by thermal or catalyzed rearrangement and hydrolysis.

Diagram 2: Newman-Kwart Rearrangement for this compound Synthesis.

Experimental Protocol (Modern Room Temperature Variation): [5]

-

Step 1: Synthesis of O-(2-hydroxyphenyl) N,N-dimethylthiocarbamate. To a solution of the appropriate 2-hydroxyphenol derivative and a base (e.g., sodium hydride) in a suitable solvent (e.g., DMF), N,N-dimethylthiocarbamoyl chloride is added. The reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified.

-

Step 2: Oxidative Newman-Kwart Rearrangement. The O-aryl N,N-dimethylthiocarbamate (1.0 equiv.) and cerium ammonium (B1175870) nitrate (B79036) (CAN) (1.0 equiv.) are dissolved in DMSO (5.0 mL) and stirred at room temperature for 24 hours under a nitrogen atmosphere. Water is added to the reaction mixture, and the product is extracted with diethyl ether. The combined organic phase is washed with water, dried, and concentrated to yield the S-aryl thiocarbamate.[5]

-

Step 3: Hydrolysis. The S-aryl thiocarbamate is hydrolyzed by heating with an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH) to yield the corresponding thiophenol upon acidification.

Reduction of 2-Hydroxybenzenesulfonyl Chloride

This synthetic route involves the sulfonation of phenol, conversion to the sulfonyl chloride, and subsequent reduction.

Diagram 3: Synthesis of this compound via Sulfonyl Chloride Reduction.

Experimental Protocol:

-

Step 1: Sulfonation of Phenol. Phenol is treated with concentrated sulfuric acid. The reaction conditions (temperature and reaction time) are controlled to favor the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid.

-

Step 2: Formation of 2-Hydroxybenzenesulfonyl Chloride. The sulfonic acid is then converted to the corresponding sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Step 3: Reduction to this compound. The 2-hydroxybenzenesulfonyl chloride is reduced to this compound. A common method for this reduction is the use of zinc dust in an acidic medium (e.g., sulfuric acid or hydrochloric acid). The reaction mixture is typically heated to drive the reduction to completion. The product is then isolated by extraction and purified by distillation.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of thiophenols using the described methods. Note that yields can vary significantly based on the specific substrate, reaction conditions, and scale of the reaction.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| Leuckart Thiophenol Reaction | 2-Aminophenol | NaNO₂, HCl, Potassium Ethyl Xanthate, NaOH | 40-60 | General Literature |

| Newman-Kwart Rearrangement (Thermal) | Phenolic Precursor | Dialkylthiocarbamoyl chloride, Heat | 70-90 | [2][3] |

| Newman-Kwart Rearrangement (Oxidative) | O-Aryl Thiocarbamate | Cerium Ammonium Nitrate (CAN) | 80-95 | [5] |

| Reduction of Sulfonyl Chloride | 2-Hydroxybenzenesulfonyl Chloride | Zinc, Acid | 60-80 | General Literature |

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The classical Leuckart reaction provides a direct route from 2-aminophenol, while the Newman-Kwart rearrangement offers a versatile method for converting phenols to thiophenols with often high yields, especially with modern catalytic and oxidative variations that allow for milder conditions. The reduction of sulfonyl chlorides presents another viable, albeit multi-step, alternative. This guide provides the foundational knowledge for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

The Diverse Biological Activities of 2-Mercaptophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptophenol and its derivatives represent a versatile class of organic compounds characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) and a thiol (-SH) group at the ortho position. This unique structural arrangement imparts a range of interesting chemical properties and a broad spectrum of biological activities. These derivatives have garnered significant attention in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. Their activities span from antimicrobial and anticancer to enzyme inhibition and antioxidant effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions to introduce various functionalities to the parent molecule. A common strategy is the preparation of Schiff bases and metal complexes.

General Synthesis of Schiff Base Derivatives:

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. For this compound derivatives, this often involves reacting a derivative of 2-aminophenol, followed by modifications to introduce the thiol group, or by using a this compound derivative that already contains a reactive aldehyde or amine.

General Synthesis of Metal Complexes:

The thiol and hydroxyl groups of this compound provide excellent coordination sites for metal ions. Metal complexes are often prepared by reacting a this compound derivative with a metal salt (e.g., Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent, often with the application of heat.

Biological Activities and Quantitative Data

While extensive research exists for the structurally related 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzothiazole (B37678) derivatives, specific quantitative data for a wide range of this compound derivatives remains an area of active investigation. The following tables summarize available data for related compounds to provide a comparative context.

Table 1: Anticancer Activity of 2-Mercaptobenzimidazole/Benzoxazole Schiff Base Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 20 | HCT-116 | 8 | [1][2] |

| 23 | HCT-116 | 7 | [1][2] |

| 4b | HepG2 | 9.72 | |

| 4b | MCF-7 | 19.34 | |

| 4d | HepG2 | 12.87 | |

| 4d | MCF-7 | 8.45 | |

| 5d | HepG2 | 6.33 | |

| 5d | MCF-7 | 2.14 | |

| 6b | HepG2 | 6.83 | |

| 6b | MCF-7 | 3.64 | |

| 6b | MDA-MB-231 | 2.14 | |

| 6b | HeLa | 5.18 |

Table 2: Antimicrobial Activity of 2-Mercaptobenzimidazole Schiff Base Derivatives

| Compound ID | Microorganism | MIC (µM/mL) | Reference |

| 8 | P. aeruginosa | 2.41 | [1][2] |

| 8 | A. niger | 1.20 | [1][2] |

| 10 | S. epidermidis | 2.50 | [1][2] |

| 10 | S. aureus | 2.50 | [1][2] |

| 20 | E. coli | 2.34 | [1][2] |

| 25 | C. albicans | 1.46 | [1][2] |

Table 3: Tyrosinase Inhibitory Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives

| Compound ID | Substrate | IC50 (µM) | Reference |

| 1 | L-tyrosine | 4.05 | [3] |

| 1 | L-DOPA | 13.78 | [3] |

| 2 (5-Cl) | L-tyrosine | 15.36 | [3] |

| 3 (5-OCH3) | L-tyrosine | 10.21 | [3] |

| 4 (5-F) | L-tyrosine | 16.29 | [3] |

| Kojic Acid | L-tyrosine | 17.87 | [3] |

| Kojic Acid | L-DOPA | 23.53 | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key biological assays.

Synthesis of Schiff Bases from 2-Mercaptobenzimidazole (A Representative Protocol)

This protocol describes the synthesis of Schiff bases derived from 4-(2-(1H-benzo[d]-imidazol-2-ylthio)acetamido)benzohydrazide, which is structurally related to this compound derivatives.

-

Synthesis of the Hydrazide Intermediate: A mixture of a substituted benzohydrazide (B10538) and a 2-mercaptobenzimidazole derivative is refluxed in a suitable solvent (e.g., ethanol) for several hours.

-

Formation of Schiff Base: The resulting hydrazide is then reacted with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol. The reaction mixture is refluxed for 4-6 hours.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base derivative.[2]

Anticancer Activity: Sulforhodamine-B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.

-

Cell Plating: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Wash and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][2]

Antimicrobial Activity: Tube Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in the broth in a series of test tubes.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension.

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[4]

Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX-2.

-

Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the test compound (inhibitor) in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid (substrate) and a probe that fluoresces upon oxidation by the peroxidase activity of COX.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition. The IC50 value is then calculated.[5][6]

Signaling Pathway Modulation

Phenolic compounds are known to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. While specific data for this compound derivatives is limited, the activity of related phenolic compounds suggests potential involvement of the MAPK and NF-κB signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Phenolic compounds can interfere with this pathway at various levels, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Potential inhibition of the MAPK signaling pathway by this compound derivatives.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some phenolic compounds have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for the development of this compound derivatives as therapeutic agents.

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of biological activities. While research on these specific derivatives is still emerging, the data from structurally related compounds suggest significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical scaffold. The provided protocols and pathway diagrams serve as a valuable resource for researchers embarking on the exploration of this compound derivatives in drug discovery and development.

References

- 1. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

2-Mercaptophenol in coordination chemistry

An In-depth Technical Guide to 2-Mercaptophenol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (H₂mp), a versatile bifunctional aromatic ligand, has garnered significant attention in coordination chemistry due to its ability to form stable complexes with a wide array of metal ions. Featuring both a soft thiol (-SH) and a hard phenol (B47542) (-OH) group in an ortho configuration, it can act as a mono- or bidentate ligand, leading to diverse molecular architectures and chemical properties. This technical guide provides a comprehensive overview of the synthesis, coordination modes, structural characteristics, and applications of this compound complexes, with a focus on their relevance in catalysis and as models for metalloenzyme inhibition, areas of profound interest in drug development. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a practical resource for researchers in the field.

Introduction to this compound in Coordination Chemistry

This compound is an aromatic organic compound that serves as an exceptional chelating agent in inorganic chemistry.[1] Its structure, consisting of a benzene (B151609) ring substituted with hydroxyl and thiol groups at adjacent positions, allows it to bind to metal centers through its soft sulfur atom, hard oxygen atom, or both simultaneously.[1] Upon coordination, the ligand typically deprotonates to form the 2-mercaptophenolate (mp²⁻) dianion. This dual functionality enables the formation of highly stable five-membered chelate rings with metal ions.

The interplay between the soft thiol and hard phenol donor atoms makes this compound a versatile ligand for a broad range of transition metals, influencing the resulting complexes' geometry, electronic structure, and reactivity.[1] These complexes are being explored for various applications, including as catalysts for oxidation reactions and as structural or functional mimics of active sites in metalloenzymes, which is particularly relevant for designing novel enzyme inhibitors.[2][3]

Coordination Modes of this compound

The versatility of this compound as a ligand stems from its ability to adopt several coordination modes. The specific mode is influenced by factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of ancillary ligands.

-

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur or the oxygen atom, although coordination via the soft thiol group is more common, especially with soft metal ions.

-

Bidentate Chelating Coordination: This is the most prevalent coordination mode, where both the deprotonated thiol and phenol groups bind to a single metal center, forming a stable five-membered ring. This chelation enhances the thermodynamic stability of the complex.

-

Bidentate Bridging Coordination: The thiolate sulfur can bridge two metal centers. In some dinuclear complexes, one mercaptophenolate ligand can act as a chelating agent to one metal while its oxygen or sulfur atom forms a bridge to a second metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of this compound metal complexes is typically achieved by reacting a metal salt (e.g., chloride, acetate, or perchlorate) with this compound in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand's hydroxyl and thiol groups. The choice of solvent, temperature, and stoichiometry can be tuned to isolate complexes with specific nuclearities and geometries. For heteroleptic complexes, ancillary ligands like 2,2'-bipyridine (B1663995) (bpy) or phosphines are introduced into the reaction mixture.

Characterization of these complexes relies on a suite of analytical techniques:

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and overall molecular geometry.

-

Infrared (IR) Spectroscopy: Confirms the coordination of the ligand by observing the disappearance of the S-H stretching band (around 2550 cm⁻¹) and shifts in the C-S and C-O stretching frequencies. New bands in the far-IR region can be assigned to M-S and M-O vibrations.

-

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes, NMR spectroscopy is used to elucidate the structure in solution. Coordination typically leads to shifts in the signals of the aromatic protons of the ligand.

-

UV-Visible Spectroscopy: Provides information about the electronic structure of the complex. The spectra are characterized by ligand-to-metal charge transfer (LMCT) bands.

-

Electrochemical Methods (e.g., Cyclic Voltammetry): Used to study the redox properties of the metal center in the complex.

Quantitative Data Summary

The structural and spectroscopic parameters of this compound complexes are crucial for understanding their bonding and reactivity. The data for a representative heteroleptic Nickel(II) complex, [Ni(bpy)(mp)], is summarized below.[4]

Table 1: Selected Crystallographic Data for [Ni(dmbpy)(mp)] [4]

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Ni-S1 | 2.1338(6) |

| Ni-O1 | 1.8617(14) |

| Ni-N1 | 1.9123(17) |

| Ni-N2 | 1.9059(17) |

| S1-C1 | 1.748(2) |

| O1-C6 | 1.328(3) |

| Bond Angles (º) | |

| O1-Ni-S1 | 93.39(5) |

| O1-Ni-N2 | 175.78(7) |

| S1-Ni-N1 | 171.18(5) |

| N2-Ni-N1 | 82.25(7) |

| O1-Ni-N1 | 94.62(7) |

| S1-Ni-N2 | 92.20(5) |

Table 2: Key Spectroscopic Data

| Complex Type | Technique | Characteristic Feature | Wavenumber/Shift (cm⁻¹ or ppm) | Reference |

|---|---|---|---|---|

| Zn(II)-mercaptophenolate | ¹H NMR | Aromatic protons | δ 6.5-8.2 ppm | [5] |

| Co(II)-thiolate | IR | M-S vibration | 420-480 cm⁻¹ | [6] |

| Ni(II)-mercaptophenolate | IR | C-S vibration | ~750 cm⁻¹ | [4] |

| Ni(II)-mercaptophenolate | IR | M-O vibration | ~550 cm⁻¹ | [4] |

| Co(III)-peroxo | Raman | O-O stretch | 902 cm⁻¹ |[7] |

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are detailed protocols for the synthesis of a Nickel(II)-2-mercaptophenol complex.

Synthesis of [Ni(bpy)(mp)] (Complex 1)[4]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

2,2'-bipyridine (bpy)

-

This compound (H₂mp)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

Preparation of [Ni(bpy)]Cl₂: An ethanolic solution (50 mL) of 2,2'-bipyridine (1.56 g, 10 mmol) is prepared. To this solution, an ethanolic solution of NiCl₂·6H₂O (2.37 g, 10 mmol) is added dropwise with stirring. The mixture's color turns light blue, and a microcrystalline solid precipitates after one hour of stirring.

-

Filtration: The precipitate ([Ni(bpy)]Cl₂) is collected by filtration, washed with 20 mL of ethanol, and dried under vacuum.

-

Complexation: A suspension of the obtained [Ni(bpy)]Cl₂ (0.57 g, 2 mmol) is prepared in 120 mL of sonicated ethanolic solution.

-

Ligand Addition: An aqueous solution containing this compound (0.25 g, 2 mmol) and potassium hydroxide (0.22 g, 4 mmol) is added to the suspension from Step 3.

-

Reaction: The mixture is stirred for 3 hours, during which a reddish-brown precipitate of the final complex, [Ni(bpy)(mp)], forms.

-

Final Isolation: The reddish-brown product is collected by filtration, washed with 10 mL of ethanol, and dried.

Synthesis of a Generic M(mp)₂ Complex

Materials:

-

A suitable metal(II) salt (e.g., Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂) (1 mmol)

-

This compound (H₂mp) (2 mmol)

-

Triethylamine (NEt₃) or other suitable base (2 mmol)

-

Methanol (B129727) or Ethanol (25-50 mL)

Procedure:

-

Dissolve the metal(II) salt (1 mmol) in 25 mL of methanol.

-

In a separate flask, dissolve this compound (2 mmol) in 25 mL of methanol.

-

Add the this compound solution to the metal salt solution with stirring.

-

Add the base (e.g., triethylamine, 2 mmol) dropwise to the reaction mixture. A precipitate should form.

-

Stir the reaction mixture at room temperature for 2-4 hours or gently reflux if required.

-

Collect the solid product by suction filtration.

-

Wash the product with cold methanol and then with diethyl ether to remove unreacted starting materials.

-

Dry the complex under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like DMF or dichloromethane.

Applications in Catalysis and Drug Development

The unique electronic and structural properties of this compound complexes make them promising candidates for various applications.

Catalytic Oxidation

Metal-thiolate complexes are known to catalyze the oxidation of various substrates, particularly the oxidation of thiols to disulfides, a reaction of significant industrial and biological importance.[8][9] The catalytic cycle typically involves the coordination of the thiol substrate to the metal center, followed by an electron transfer to an oxidant (like O₂) facilitated by the metal ion, which cycles between different oxidation states.[10] The disulfide product is then released, regenerating the catalyst for the next cycle.

Enzyme Inhibition and Drug Development

Metal complexes offer unique three-dimensional structures and coordination possibilities that are not easily accessible to purely organic molecules, making them attractive as enzyme inhibitors.[3][11] Complexes containing thiolate ligands, such as those from this compound, are particularly relevant for modeling the inhibition of zinc-containing enzymes, where an inhibitor's thiol group can displace a coordinated water molecule or amino acid residue at the active site.[2]

The design of metal-based drugs is a burgeoning field in medicinal chemistry.[8][12] The ability of a metal complex to act as an enzyme inhibitor is governed by several factors:

-

Coordination Geometry: The shape of the complex must be complementary to the enzyme's active site.

-

Ligand Exchange Kinetics: The complex must be stable enough to reach its target but also labile enough to potentially coordinate to a residue in the active site.

-

Redox Activity: Some metal complexes can exert therapeutic effects by generating reactive oxygen species (ROS) or interfering with cellular redox cycles.

The study of this compound complexes provides valuable insights into the fundamental principles of metal-ligand interactions that are essential for the rational design of next-generation metallodrugs.

Conclusion

This compound stands out as a highly versatile and functional ligand in coordination chemistry. Its ability to form stable, well-defined complexes with a variety of metals via multiple coordination modes makes it a valuable building block for constructing novel molecular materials. The resulting complexes exhibit interesting catalytic and biological properties, positioning them as important subjects for ongoing research. For professionals in drug development, understanding the coordination chemistry of such ligands is crucial for designing targeted enzyme inhibitors and innovative therapeutic agents that can overcome the limitations of traditional organic drugs. The data and protocols provided herein serve as a foundational guide for further exploration in this exciting and impactful field.

References

- 1. 2-巯基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Modeling zinc enzyme inhibition with functional thiolate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme inhibition by metal complexes: concepts, strategies and applications - Chemical Science (RSC Publishing) DOI:10.1039/C3SC22349C [pubs.rsc.org]

- 4. Synthesis of Novel Heteroleptic Oxothiolate Ni(II) Complexes and Evaluation of Their Catalytic Activity for Hydrogen Evolution [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural and Spectroscopic Characterization, and Reactivities of Mononuclear Cobalt(III)-Peroxo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. Enzyme inhibition by metal complexes: concepts, strategies and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Fundamental Research Applications of 2-Mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptophenol, an aromatic organic compound featuring both a hydroxyl and a thiol group bonded to a benzene (B151609) ring in the ortho position, is a versatile molecule with a growing footprint in fundamental and applied research. Its unique chemical structure allows it to participate in a wide array of reactions, making it a valuable building block in organic synthesis, a key component in analytical chemistry, and a molecule of interest in biological studies. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Physicochemical Properties

This compound is a white to pale yellow solid with a characteristic unpleasant odor. It is moderately soluble in water and shows good solubility in organic solvents like ethanol (B145695) and ether. The presence of both a hydroxyl (-OH) and a thiol (-SH) group imparts dual reactivity, allowing it to act as a nucleophile, a reducing agent, and a ligand for metal ions.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [1] |

| Molecular Weight | 126.18 g/mol | [2] |

| Density | 1.255 g/mL at 25 °C | [3] |

| Refractive Index | 1.6060 at 20 °C | [3] |

| IUPAC Name | 2-Sulfanylphenol | [4] |

Core Research Applications

The fundamental research applications of this compound are diverse, spanning organic synthesis, analytical chemistry, and biology.

Organic Synthesis: A Versatile Building Block

This compound is a crucial precursor in the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles and their derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The dual functionality of this compound allows for cyclization reactions with various electrophiles.

Synthesis of Benzothiazole Derivatives:

The condensation of 2-aminothiophenol (B119425) (a related compound) with aldehydes or carboxylic acids is a common method for synthesizing 2-substituted benzothiazoles. While direct high-yield examples for this compound are less commonly published, the principles are analogous. For instance, the reaction of this compound with appropriate reagents can lead to the formation of benzoxathiepine derivatives. The synthesis of 2-thio-substituted benzothiazoles from 2-mercaptobenzothiazole (B37678) and aryl halides using a CuFe₂O₄ nanoparticle catalyst in PEG-400 has been reported with good to excellent yields.[5]

Experimental Protocol: General Synthesis of 2-Alkylbenzothiazoles (from 2-aminothiophenol as an illustrative example)

This two-step procedure involves the condensation of 2-aminothiophenol with an aliphatic aldehyde, followed by oxidation.

Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles

-

To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (B109758) (7.5 ml), add 4Å molecular sieves (5.0 g).

-

Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to 2-Alkylbenzothiazoles

-

The 2-alkyl-2,3-dihydrobenzo[d]thiazoles obtained in the previous step are oxidized using pyridinium (B92312) chlorochromate (PCC) supported on silica gel to afford excellent yields of the corresponding 2-alkylbenzothiazoles.[5]

Workflow for the Synthesis of 2-Alkylbenzothiazoles

Caption: Workflow for the two-step synthesis of 2-alkylbenzothiazoles.

Analytical Chemistry: A Chelating Agent for Metal Ion Detection

The thiol and hydroxyl groups of this compound provide excellent coordination sites for metal ions. This property is exploited in analytical chemistry for the detection and quantification of heavy metal ions. This compound can be used as a complexing agent in various analytical techniques, including potentiometric titrations and colorimetric assays.

A potentiometric titration method has been developed for the determination of mercury(II) using 2-mercaptoethanol (B42355), a related compound, as a titrant. This method is rapid, simple, and accurate for determining microgram quantities of mercury(II).[6][7] The reaction proceeds via the formation of a stable complex between the thiol group and the mercury ion. The endpoint is detected by a sharp change in potential. A similar approach can be applied using this compound.

Experimental Protocol: Potentiometric Titration of Mercury(II) with 2-Mercaptoethanol (Illustrative)

-

Apparatus: A potentiometer with a mercury indicator electrode and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Reagents:

-

Standard solution of mercury(II) chloride.

-

Solution of 2-mercaptoethanol in a suitable solvent (e.g., ethanol).

-

-

Procedure:

-

Pipette a known volume of the mercury(II) chloride solution into a titration cell.

-

Add a suitable supporting electrolyte.

-

Immerse the electrodes in the solution and start stirring.

-

Titrate the solution with the standard 2-mercaptoethanol solution, adding the titrant in small increments.

-

Record the potential after each addition.

-

The equivalence point is determined from the inflection point of the titration curve (or by plotting the first or second derivative). The molar ratio at the inflection point for the reaction between Hg²⁺ and 2-mercaptoethanol is 1:2.[6][7]

-

Quantitative Data for Metal Ion Detection

Logical Relationship in Metal Ion Detection

Caption: Logical flow of metal ion detection using this compound.

Polymer Chemistry: A Role in Polymerization Control

Phenolic compounds, including this compound, can act as inhibitors or retarders in free-radical polymerization reactions. They function by scavenging radicals, thereby preventing or slowing down the polymerization process. This is crucial for the safe storage and transportation of reactive monomers. The thiol group in this compound can also act as a chain transfer agent, which helps in controlling the molecular weight of the resulting polymer.

Mechanism of Polymerization Inhibition:

Phenolic inhibitors typically work by donating a hydrogen atom from their hydroxyl group to a growing polymer radical, thus terminating the chain. The resulting phenoxyl radical is stabilized by resonance and is less reactive, preventing it from initiating a new polymer chain. The presence of a thiol group can introduce additional mechanisms, including chain transfer.

Experimental Data on Polymerization Inhibition:

While specific quantitative data for this compound as a polymerization inhibitor is scarce in the provided results, studies on other phenolic inhibitors like p-tert-butyl catechol (ptbc) for styrene (B11656) polymerization show a retarding effect.[2] The efficiency of a polymerization inhibitor is often evaluated by measuring the induction period or the reduction in the rate of polymerization.

Workflow for Evaluating Polymerization Inhibition

Caption: General workflow for assessing the polymerization inhibition efficiency of this compound.

Biological Applications: Antioxidant and Beyond

The thiol and phenol (B47542) groups in this compound make it a potent antioxidant. It can scavenge free radicals and protect cells from oxidative damage. This property is the basis for many of its biological applications.

Antioxidant Activity:

The antioxidant activity of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound was determined to be 0.77.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol).

-

Test sample solution of this compound at various concentrations.

-

A positive control (e.g., ascorbic acid or Trolox).

-

-

Procedure:

-

In a 96-well plate or cuvettes, mix a volume of the test sample with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

-

Calculation:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

-

Signaling Pathways:

While specific signaling pathways directly modulated by this compound are not extensively detailed in the provided search results, thiol-containing compounds are known to influence cellular redox signaling. As an antioxidant, this compound can potentially modulate pathways sensitive to reactive oxygen species (ROS), such as the NF-κB and MAP kinase pathways. Further research is needed to elucidate the precise molecular targets and mechanisms of this compound in cellular signaling.

Anticancer and Antimicrobial Activity of Derivatives:

Numerous derivatives of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole (B50546) have been synthesized and evaluated for their biological activities. These studies have reported significant anticancer and antimicrobial properties, with some compounds exhibiting IC₅₀ values in the low micromolar range against various cancer cell lines and potent activity against bacterial strains.[10][11]

| Compound Type | Activity | IC₅₀ / MIC | Target | Reference |

| 2-Mercaptobenzoxazole Derivatives | Anticancer | 2.14 - 19.34 µM | HepG2, MCF-7, MDA-MB-231, HeLa | [10][11] |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one Derivatives | Anticancer | 10.64 - 33.62 µM | HeLa | [10] |

Involvement in Redox Signaling (Hypothetical Pathway)

Caption: Hypothetical role of this compound in modulating the NF-κB signaling pathway.

Conclusion

This compound is a multifaceted compound with significant potential in various fields of scientific research. Its applications in the synthesis of bioactive heterocyclic compounds, its utility as a chelating agent for metal ion detection, its role in controlling polymerization reactions, and its antioxidant properties underscore its importance. While much is known, further research is warranted to fully elucidate its mechanisms of action in biological systems and to expand its applications in materials science and drug development. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and diverse applications of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. icheme.org [icheme.org]

- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

synonyms for 2-Mercaptophenol like 2-hydroxythiophenol

An In-depth Technical Guide to 2-Mercaptophenol and its Synonyms for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (also known as 2-hydroxythiophenol), a versatile chemical compound with applications in various fields of research and development. This document details its chemical synonyms, physicochemical properties, a plausible synthetic protocol, and its potential applications, particularly focusing on its role as a synthetic building block and its antioxidant properties. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.

| Identifier Type | Identifier | Citation |

| IUPAC Name | 2-sulfanylphenol | [1] |

| Common Name | This compound | [2][3][4] |

| Synonym | 2-Hydroxythiophenol | [2][3][5] |

| Synonym | o-Hydroxythiophenol | [2][6] |

| Synonym | 2-Hydroxybenzenethiol | [2][6] |

| Synonym | o-Mercaptophenol | [2][4] |

| Synonym | Monothiocatechol | [2] |

| CAS Number | 1121-24-0 | [2][3][4] |

| Molecular Formula | C6H6OS | [4][5] |

| InChI Key | VMKYTRPNOVFCGZ-UHFFFAOYSA-N | [1] |

| SMILES | Oc1ccccc1S | [7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Citation |

| Molecular Weight | 126.18 g/mol | [4] |

| Appearance | Clear pale green to yellow liquid | [4] |

| Melting Point | 20 °C | [4] |

| Boiling Point | 40 °C | [4] |

| Density | 1.255 g/mL at 25 °C | [4][5] |

| Flash Point | 97 °C | [4] |

| pKa | 6.80 ± 0.43 (Predicted) | [4] |

| Solubility | Chloroform (Sparingly), DMSO, Methanol (Slightly) | [4] |

| Refractive Index | 1.606 | [4] |

| Air Sensitivity | Air Sensitive | [2][4] |

Synthesis of this compound: An Experimental Protocol

A general and effective method for the synthesis of thiophenols from phenols involves the Newman-Kwart rearrangement. The following is a plausible, detailed three-step experimental protocol for the synthesis of this compound starting from catechol. This procedure is adapted from a general method for preparing thiophenols.[1]

Step 1: Monobenzylation of Catechol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 22.0 g (0.2 mol) of catechol in 200 mL of ethanol.

-

Addition of Base: To this solution, add 11.2 g (0.2 mol) of potassium hydroxide (B78521). Stir the mixture until the KOH is completely dissolved.

-

Addition of Benzyl (B1604629) Chloride: Slowly add 25.3 g (0.2 mol) of benzyl chloride to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-(benzyloxy)phenol (B123662).

Step 2: Formation and Rearrangement of O-(2-(benzyloxy)phenyl) dimethylthiocarbamate

-

Thiocarbamate Formation: Dissolve the 2-(benzyloxy)phenol obtained from Step 1 in a suitable solvent like pyridine. Add an equimolar amount of N,N-dimethylthiocarbamoyl chloride. Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate. Purify the crude product by recrystallization or column chromatography to obtain O-(2-(benzyloxy)phenyl) dimethylthiocarbamate.

-

Newman-Kwart Rearrangement: Heat the purified O-aryl dimethylthiocarbamate under an inert atmosphere at a high temperature (typically 200-250 °C) until the rearrangement to the S-aryl isomer is complete (monitoring by TLC).

Step 3: Hydrolysis and Deprotection to Yield this compound

-

Hydrolysis: To the S-(2-(benzyloxy)phenyl) dimethylthiocarbamate, add a solution of sodium hydroxide in aqueous ethanol. Reflux the mixture for several hours to hydrolyze the thiocarbamate.

-

Deprotection: After hydrolysis, the benzyl protecting group can be removed by catalytic hydrogenation (e.g., using H2 gas and a Palladium on carbon catalyst) to yield the final product, this compound.

-

Final Work-up and Purification: After deprotection, acidify the reaction mixture with dilute HCl and extract the product with diethyl ether. Dry the organic layer and remove the solvent. The crude this compound can be purified by vacuum distillation.

Caption: Synthetic pathway for this compound from catechol.

Chemical Reactivity and Applications

This compound exhibits dual reactivity due to the presence of both a hydroxyl and a thiol group, making it a valuable intermediate in organic synthesis.

-

Nucleophilicity of the Thiol Group: The thiol group is a strong nucleophile and readily reacts with various electrophiles. This reactivity is fundamental to its use as a building block for more complex molecules.[8][9]

-

Antioxidant Properties: Phenolic and thiolic compounds are known for their antioxidant activities. This compound can act as a radical scavenger, which is a property of interest in the study of oxidative stress-related pathologies.[10]

-

Precursor in Synthesis: It is used in the synthesis of various compounds, including pharmaceuticals and dyes.[3]

Caption: Reaction of this compound with an electrophile.

Potential Role in Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its chemical nature as a phenolic thiol suggests potential interactions with pathways sensitive to redox state.

Hypothetical Influence on Oxidative Stress Signaling:

As an antioxidant, this compound could theoretically influence signaling pathways regulated by reactive oxygen species (ROS). For instance, it could potentially modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses. By reducing ROS levels, it might prevent the oxidation of Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn would upregulate the expression of antioxidant enzymes.

Caption: Potential influence on the Keap1-Nrf2 antioxidant pathway.

Experimental Workflow: Antioxidant Activity Assessment

A common experimental workflow to assess the antioxidant capacity of a compound like this compound involves in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Caption: General workflow for assessing antioxidant activity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3086997A - Synthesis of 2-mercaptoethanol - Google Patents [patents.google.com]

- 6. The role of 2-mercaptoethanol in the stimulation of spleen cell cultures: increased uptake of cystine into the TCA-soluble pool [pubmed.ncbi.nlm.nih.gov]

- 7. Review: 2-Mercaptoethanol alteration of in vitro immune functions of species other than murine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2-Mercaptophenol: A Versatile Complexing Agent for Mercury Extraction and Speciation

Application Notes and Protocols for the Synthesis of Vanadium Complexes with 2-Mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of vanadium complexes incorporating the bidentate ligand 2-Mercaptophenol. The information is intended to guide researchers in the development of novel vanadium-based compounds with potential therapeutic or catalytic properties.

Introduction

Vanadium complexes have garnered significant interest in medicinal and bioinorganic chemistry due to their diverse biological activities, including insulin-mimetic, anti-cancer, and antimicrobial properties. The coordination of vanadium to organic ligands, such as this compound, can modulate its bioavailability, stability, and therapeutic efficacy. This compound, with its dual coordination sites (thiol and hydroxyl groups), forms stable chelate complexes with vanadium, offering a versatile platform for the design of new metallodrugs.

Synthesis of Vanadium-2-Mercaptophenol Complexes

Experimental Protocol: Synthesis of a Trinuclear Vanadium(III)-2-Mercaptophenolate Complex

Objective: To synthesize a trinuclear vanadium(III) complex using this compound as the ligand.

Materials:

-

Vanadium(III) chloride (VCl₃)

-

This compound (H₂mp)

-

Sodium hydride (NaH) or other suitable base

-

Tetraethylammonium (B1195904) bromide ((Et₄N)Br) or Tetraphenylphosphonium (B101447) bromide ((Ph₄P)Br)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Schlenk line and glassware

-

Magnetic stirrer and hotplate

-

Cannula for liquid transfer

-

Filter funnel and filter paper

Procedure:

-

Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous methanol.

-

To this solution, add a stoichiometric amount of a suitable base (e.g., sodium hydride) to deprotonate the thiol and hydroxyl groups, forming the 2-mercaptophenolate dianion (mp²⁻). Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Reaction with Vanadium Salt: In a separate Schlenk flask, prepare a solution of Vanadium(III) chloride in anhydrous acetonitrile.

-

Slowly add the vanadium(III) chloride solution to the solution of the deprotonated ligand via cannula with vigorous stirring.

-

Addition of Counterion: To the reaction mixture, add a solution of tetraethylammonium bromide or tetraphenylphosphonium bromide in methanol. This will provide the counterion for the anionic vanadium complex.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for several hours. The product may precipitate out of the solution. If necessary, the solution can be gently heated to ensure complete reaction.

-

Isolation and Purification: Collect the solid product by filtration under an inert atmosphere. Wash the precipitate with cold methanol and then a non-polar solvent like hexane (B92381) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the final product under vacuum.

Expected Product: (Et₄N)[V₃(mp)₆] or (Ph₄P)[V₃(mp)₆]

Characterization of Vanadium-2-Mercaptophenol Complexes

The synthesized complexes should be thoroughly characterized to confirm their identity, purity, and structure.

| Characterization Technique | Expected Observations |

| Elemental Analysis (CHN) | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in good agreement with the calculated values for the proposed trinuclear complex formula. |

| FT-IR Spectroscopy | - Disappearance of the S-H and O-H stretching bands from the this compound ligand. - Appearance of new bands corresponding to the V-S and V-O stretching vibrations. |